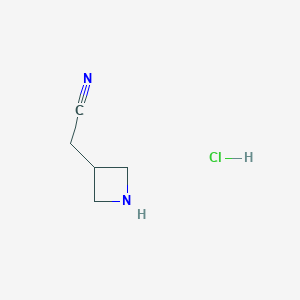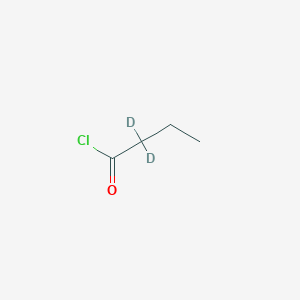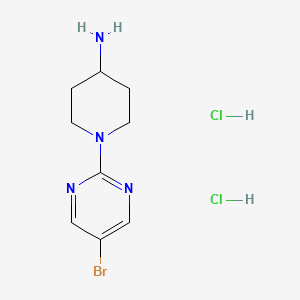
1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves using N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through several steps including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is typically available in powder form . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Drug Development and Clinical Applications
Compounds with piperidine structures are frequently explored for their therapeutic potential. For example, a study on carpipramine, a compound containing a piperidine moiety, showed positive effects on psychopathological disorders in long-term hospitalized schizophrenic patients without significant side effects (Eckmann, 1976). Such findings suggest that derivatives like 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride could have applications in neuropsychiatric drug development.
Pharmacokinetics and Metabolism
The pharmacokinetic properties and metabolism of fluoropyrimidine compounds, which might share some chemical behavior with bromopyrimidinyl derivatives, have been studied extensively. A Phase I study of the oral fluoropyrimidine S-1 showed that it has a manageable safety profile and potential anticancer activity, suggesting that similar compounds could be explored for oncology applications (Chu et al., 2004).
Mechanism of Action in Biological Systems
The interaction of piperidine analogs with biological targets, such as neurotransmitter receptors, can provide insights into the nervous system's functioning and potential therapeutic targets. A study on a piperazine butyl benzisothiazol derivative explored its occupancy of 5-HT(1A) receptors in the human brain, highlighting the compound's potential in treating anxiety and mood disorders (Rabiner et al., 2002).
Synthetic and Chemical Research
The synthesis and characterization of compounds with piperidinyl and pyrimidinyl moieties are crucial for developing new materials and chemical methodologies. For example, the study on meperidine-analog synthesis leading to parkinsonism highlights the importance of understanding the synthetic pathways and potential risks of novel compounds (Langston et al., 1983).
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTKFJLPPZOXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
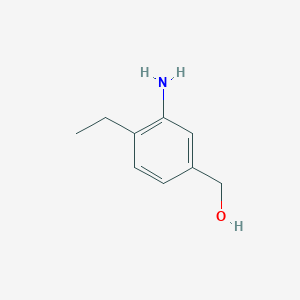

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)

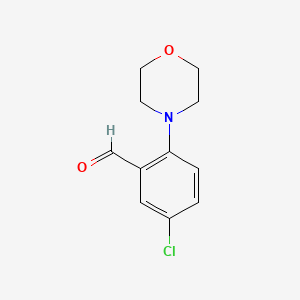

![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)

![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
